

# ARN272: A Selective Inhibitor of the FAAH-Like Anandamide Transporter (FLAT)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | ARN272   |           |  |  |
| Cat. No.:            | B1667604 | Get Quote |  |  |

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

The endocannabinoid system, a crucial regulator of numerous physiological processes, is tightly controlled by the synthesis, transport, and degradation of its signaling lipids. Anandamide (AEA), a key endocannabinoid, is removed from the extracellular space by a process involving a transporter followed by intracellular hydrolysis by fatty acid amide hydrolase (FAAH). A catalytically inactive splice variant of FAAH, termed FAAH-like anandamide transporter (FLAT), has been identified as a key component of this transport system. **ARN272** is a potent and selective small-molecule inhibitor of FLAT. By blocking anandamide internalization, **ARN272** elevates extracellular anandamide levels, thereby potentiating its effects at cannabinoid receptor 1 (CB1). This guide provides a comprehensive overview of the technical details surrounding **ARN272**, including its mechanism of action, quantitative data, experimental protocols, and the signaling pathways it modulates.

## Introduction

The termination of anandamide signaling is a critical step in regulating its physiological effects, which include pain modulation, appetite control, and mood regulation. While FAAH is the primary enzyme responsible for anandamide degradation, its intracellular location necessitates a transport mechanism to shuttle anandamide across the cell membrane. The discovery of FLAT as a specific anandamide transporter has opened new avenues for therapeutic



intervention.[1][2] Unlike FAAH inhibitors, which block the degradation of anandamide, FLAT inhibitors specifically target the uptake process.

ARN272 has emerged as a selective, competitive inhibitor of FLAT.[1][2] This phthalazine derivative has been shown to effectively block anandamide transport in vitro and elevate endogenous anandamide levels in vivo, leading to significant analgesic and anti-emetic effects in rodent models.[1] These effects are primarily mediated through the activation of CB1 receptors, highlighting the therapeutic potential of targeting FLAT for various neurological and inflammatory disorders.

## **Quantitative Data**

The following table summarizes the key quantitative data for **ARN272**'s inhibitory activity and its effects in preclinical models.

| Parameter                               | Value                 | Species/System                  | Reference |
|-----------------------------------------|-----------------------|---------------------------------|-----------|
| In Vitro Efficacy                       |                       |                                 |           |
| IC50 (FLAT Binding)                     | -<br>1.8 μM           | Purified FLAT protein           |           |
| IC50 (Anandamide<br>Accumulation)       | 3 μΜ                  | FLAT-expressing<br>HEK293 cells | _         |
| In Vivo Efficacy                        |                       |                                 | _         |
| Analgesic Dose<br>Range (formalin test) | 0.01 - 1 mg/kg (i.p.) | Mice                            |           |
| Anti-emetic Dose                        | 3.0 mg/kg (i.p.)      | Rats                            | -         |

### **Mechanism of Action**

**ARN272** acts as a competitive antagonist at the anandamide binding site on FLAT. By occupying this site, it prevents the binding and subsequent internalization of anandamide into the cell. This leads to an accumulation of anandamide in the extracellular space, thereby enhancing its signaling through cannabinoid receptors, primarily CB1. The analgesic and antiemetic effects of **ARN272** are a direct consequence of this enhanced CB1 receptor activation.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cannabinoid CB1 and CB2 Receptor Signaling and Bias PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [ARN272: A Selective Inhibitor of the FAAH-Like Anandamide Transporter (FLAT)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667604#arn272-as-a-faah-like-anandamide-transporter-flat-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com